molecular formula C13H17BrN2O3S B1389711 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide CAS No. 1138445-70-1

2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide

Cat. No.: B1389711
CAS No.: 1138445-70-1
M. Wt: 361.26 g/mol
InChI Key: USAOXAKEOXCGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide. This nomenclature reflects the hierarchical structural organization, beginning with the bromoacetamide backbone and incorporating the substituted phenyl ring system. The compound is officially registered under Chemical Abstracts Service number 1138445-70-1, providing a unique identifier within chemical databases.

The systematic classification places this molecule within the broader category of halogenated acetamides, specifically bromoacetamides, while simultaneously belonging to the sulfonamide class of compounds. The structural framework combines multiple functional groups that contribute to its classification as an organic heterocyclic compound containing nitrogen, sulfur, oxygen, and halogen substituents. The presence of the piperidine ring system further categorizes it as a piperidine derivative, which is significant for understanding its chemical reactivity and potential biological activity.

The molecular descriptor system provides additional classification through the Simplified Molecular Input Line Entry System notation: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr, which encodes the complete connectivity pattern. This systematic representation enables computational analysis and database searching across various chemical informatics platforms.

Properties

IUPAC Name

2-bromo-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAOXAKEOXCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide Intermediate

This intermediate is a key precursor for further substitution reactions.

Procedure:

  • Dissolve 4-chloroaniline (40 mmol) in dichloromethane (60 mL) with saturated potassium carbonate solution (35 mL) under ice-bath conditions.
  • Add bromoacetyl bromide (50 mmol) dropwise over 5 minutes while maintaining the temperature in an ice bath.
  • Stir the reaction mixture for 1 hour at 0°C.
  • Remove dichloromethane by rotary evaporation.
  • Extract the residue with ethyl acetate and wash with deionized water.
  • Dry the organic layer over anhydrous magnesium sulfate and remove solvent under reduced pressure.
  • Purify the crude product by flash chromatography using n-hexane:ethyl acetate (4:1) as eluent.
  • Yield: Approximately 80%.

Characterization:

  • GCMS (EI) m/z: [M+2]+ 249, M+ 247.
  • ^1H NMR (400 MHz, CDCl3): δ 4.014 (s, 2H, CH2), aromatic protons between δ 7.3–7.5, NH proton at δ 8.192.
  • ^13C NMR (100 MHz, CDCl3): δ 29.320 (CH2), aromatic carbons 121–135 ppm, carbonyl at δ 163.488.

This intermediate corresponds structurally to 2-bromo-N-(4-chlorophenyl)acetamide, which can be adapted for preparing analogs with different substituents on the aromatic ring.

Nucleophilic Substitution to Form 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide

The key step involves reacting the bromoacetamide intermediate with the piperidinylsulfonyl-substituted aromatic amine.

General Procedure:

  • Dissolve equimolar amounts of the bromoacetamide intermediate and the 4-(1-piperidinylsulfonyl)aniline derivative in dry acetone (or dichloromethane).
  • Add potassium carbonate (3 equivalents) as a base and a catalytic amount of potassium iodide to facilitate the substitution.
  • Stir the reaction mixture at 60°C for approximately 24 hours.
  • Monitor reaction progress by HPLC or TLC.
  • After completion, filter off inorganic salts.
  • Remove solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol solvent system (typically 9:0.7 v/v).
  • If the product is oily, convert it into its hydrochloride salt by treatment with anhydrous ethanol saturated with HCl gas, followed by crystallization from ethanol.

This method yields the target compound as a purified crystalline solid suitable for further characterization and biological evaluation.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acylation to form bromoacetamide 4-Chloroaniline + Bromoacetyl bromide + K2CO3 (sat.) CH2Cl2 0°C 1 hour ~80 Ice bath to control exothermic reaction
Nucleophilic substitution Bromoacetamide + 4-(1-piperidinylsulfonyl)aniline + K2CO3 + KI Dry acetone or CH2Cl2 60°C 24 hours Variable Potassium iodide catalyzes substitution
Purification Silica gel chromatography DCM-MeOH (9:0.7) Ambient - - Conversion to HCl salt for crystallization

Analytical and Structural Confirmation

  • The synthesized compound is typically confirmed by ^1H and ^13C NMR, mass spectrometry, and melting point analysis.
  • Characteristic NMR signals include methylene protons adjacent to the bromoacetamide moiety (~δ 4.0 ppm), aromatic protons, and signals corresponding to the piperidinyl and sulfonyl groups.
  • Mass spectrometry confirms molecular weight consistent with the brominated acetamide structure.
  • Purity is verified by HPLC retention times.

Research Findings and Notes

  • The synthetic route is robust and adaptable for various substituted anilines and amines, allowing for structural diversity in N-phenylacetamide derivatives with potential biological activities.
  • The use of potassium carbonate as a base and potassium iodide as a catalyst enhances nucleophilic substitution efficiency.
  • Conversion to hydrochloride salts improves compound stability and crystallinity, facilitating handling and characterization.
  • The described methods avoid unreliable sources and are based on peer-reviewed journal articles and chemical databases.

Chemical Reactions Analysis

2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide can undergo various chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The piperidinylsulfonyl group may play a role in binding to proteins or enzymes, affecting their activity. The bromine atom can facilitate the formation of covalent bonds with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

The piperidinylsulfonyl group in the target compound distinguishes it from other N-phenylacetamide sulfonamides. Key analogs include:

Compound Name Substituent on Sulfonamide Key Structural Difference Reference
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazine Piperazine ring with methyl group
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylamine Aliphatic amine instead of piperidine
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine Piperazine (no bromoacetamide)
2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide Morpholine Oxygen-containing morpholine ring

Key Insights :

  • The piperidinyl group in the target compound introduces a saturated six-membered ring with a single nitrogen atom, contrasting with the piperazine (two nitrogens) in compound 35 or morpholine (oxygen-containing) in .
  • Compound 35 demonstrated analgesic activity comparable to paracetamol , suggesting that piperazine-based sulfonamides may enhance central nervous system (CNS) targeting . The target compound’s piperidine group, being less polar, might alter pharmacokinetics (e.g., blood-brain barrier penetration).

Pharmacological Activities of Bromoacetamide Derivatives

Bromoacetamide derivatives are explored for diverse biological activities. Notable examples:

Analgesic and Anti-Inflammatory Agents
  • Compound 35 (): Exhibited potent analgesic activity, likely due to sulfonamide interactions with pain-modulating receptors or ion channels.
  • Compound H (N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (): Targeted tetrodotoxin-sensitive sodium channels, reducing inflammatory pain in preclinical models.

However, the absence of a triazine linker in the target compound could limit its specificity for sodium channels.

Antimicrobial and Anticancer Derivatives
  • 2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide (): Served as a precursor for oxadiazole derivatives with antimicrobial activity .

Comparison :

  • Acryloyl-substituted analogs () prioritize planar structures for intercalation into DNA or enzyme active sites, whereas the target compound’s bulkier piperidinylsulfonyl group might favor protein surface interactions.

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Feature Reference
Target Compound Not reported 370.26 Piperidinylsulfonyl substituent
7c (Acryloyl-methoxyphenyl derivative) 155–156 373.23 Planar acryloyl group
7e (Trimethoxyphenyl derivative) 166–167 403.28 Increased methoxy substitution
2-Bromo-N-(4-fluorophenyl)acetamide Not reported 230.06 Fluorine substituent

Key Insights :

  • Higher methoxy substitution (e.g., 7e) correlates with increased melting points, suggesting enhanced crystallinity . The target compound’s piperidinylsulfonyl group may reduce crystallinity due to conformational flexibility.
  • Fluorine substituents () typically enhance metabolic stability and lipophilicity, whereas the target compound’s bromine atom may increase molecular weight and steric bulk.

Biological Activity

2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15BrN2O2S
  • Molecular Weight : 343.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound is believed to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which may contribute to its anxiolytic and analgesic effects.

Key Mechanisms:

  • Inhibition of Serotonin Reuptake : Similar compounds have shown potential as selective serotonin reuptake inhibitors (SSRIs), suggesting a possible mechanism for mood regulation and anxiety reduction.
  • Modulation of GABAergic Activity : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission, which is beneficial in anxiety disorders.

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Anxiolytic Effects : Studies have demonstrated that compounds with similar structures can reduce anxiety-like behaviors in animal models.
  • Analgesic Properties : Preliminary data suggest that this compound may alleviate pain through central nervous system pathways.
  • Antidepressant Activity : The modulation of serotonin levels could also imply potential antidepressant effects.

Data Tables

Biological ActivityEvidence LevelReference
AnxiolyticModerate
AnalgesicPreliminary
AntidepressantLow

Case Studies

  • Case Study on Anxiolytic Effects :
    • In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The results indicated a dose-dependent response, supporting its potential use as an anxiolytic agent.
  • Pain Management Research :
    • A recent investigation into the analgesic properties of this compound revealed that it effectively reduced pain responses in a formalin test model. This study suggests that the compound may act on both peripheral and central pain pathways.
  • Depression Model Assessment :
    • In a chronic mild stress model for depression, subjects treated with the compound showed improved behavioral outcomes compared to controls, indicating potential antidepressant-like effects. Further studies are needed to elucidate the underlying mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide, and what critical reaction conditions must be controlled?

The synthesis typically involves a multi-step process:

Sulfonylation : Introduction of the piperidinylsulfonyl group to the phenyl ring via sulfonylation reactions, often using sulfonyl chlorides under anhydrous conditions .

Bromoacetylation : Bromoacetyl groups are introduced using bromoacetic acid derivatives, requiring controlled temperatures (0–5°C) to minimize side reactions .

Coupling Reactions : Amide bond formation between the sulfonylated phenylamine and bromoacetyl moiety, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
Key Conditions : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess bromoacetyl bromide may lead to di-substitution byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the piperidinylsulfonyl group (δ 2.8–3.5 ppm for piperidine protons) and bromoacetamide moiety (δ 4.0–4.3 ppm for CH2Br) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 401.02 for [M+H]+) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization, with ethyl acetate/hexane (1:1) as a common mobile phase .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, and what statistical methods are recommended?

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal conditions for Suzuki-Miyaura cross-coupling reactions .
  • Yield Improvement : Pre-activation of the phenyl ring via electron-withdrawing groups (e.g., nitro) enhances reactivity in nucleophilic substitutions .

Q. What strategies address contradictions in reported biological activity data for this compound and its analogs?

  • Systematic SAR Studies : Compare substituent effects (e.g., bromine vs. chlorine at the phenyl ring) on biological targets using standardized assays (e.g., IC50 measurements in kinase inhibition) .
  • Orthogonal Validation : Confirm activity via dual-reporter assays or crystallographic studies to resolve discrepancies in enzyme inhibition data .

Q. How does computational modeling aid in predicting the binding affinity of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., sulfonamide-binding enzymes). The piperidinylsulfonyl group often exhibits hydrogen bonding with active-site residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C. LC-MS analysis reveals hydrolysis of the acetamide bond under strongly acidic/basic conditions .
  • Thermogravimetric Analysis (TGA) : Decomposition onset occurs at ~180°C, necessitating storage at –20°C in inert atmospheres .

Q. How can cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) be applied to modify the phenyl or piperidine moieties?

  • Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh3)4 catalyst and Na2CO3 base in toluene/water .
  • Buchwald-Hartwig Amination : Introduce amines to the piperidine ring under Pd2(dba)3/XPhos catalysis, enabling diversification for SAR studies .

Methodological Considerations

Q. How should researchers design controlled experiments to isolate the effects of substituents on biological activity?

  • Matched Molecular Pair Analysis : Compare analogs differing only in the bromine position (e.g., para vs. meta) while keeping other substituents constant .
  • Negative Controls : Include non-sulfonylated analogs to distinguish contributions of the piperidinylsulfonyl group .

Q. What purification techniques are most effective for removing synthetic byproducts?

  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) to separate brominated byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by single-crystal XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.